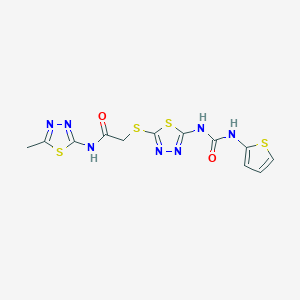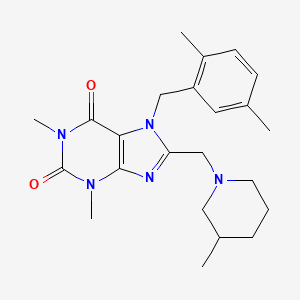
2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isothiocyanate, specifically 5-Chloro-2-methylphenyl isothiocyanate . Isothiocyanates are a class of organic compounds that contain a functional group with the formula R-N=C=S, where R is an organic group .
Synthesis Analysis
Isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction is carried out under the protection of nitrogen and mild conditions .Chemical Reactions Analysis
Isothiocyanates are known to be chemoselective electrophiles and are widely applied in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They can react with amines to form thioureas .Physical And Chemical Properties Analysis
The physical and chemical properties of isothiocyanates can vary depending on the specific compound. For example, 5-Chloro-2-methylphenyl isothiocyanate has a density of 1.248 g/mL at 25 °C and a boiling point of 268-272 °C .Aplicaciones Científicas De Investigación
Anticancer Potential
Research on compounds structurally related to 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide has shown promising anticancer activity. One study synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents, indicating the potential of similar compounds in cancer treatment. The specific derivative 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide demonstrated high selectivity and significant apoptosis percentage, suggesting a pathway for developing novel anticancer drugs (Evren et al., 2019).
Antimicrobial and Antifungal Activities
Thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, similar in structure to the compound of interest, have been synthesized and shown to possess antimicrobial and antifungal activities. This highlights the compound's potential use in developing new antimicrobial agents. The study's findings indicate that the synthesized compounds showed promising results against various bacterial and fungal strains, underscoring the compound's relevance in medical chemistry for antimicrobial drug development (Darwish et al., 2014).
Anticonvulsant Effects
Further research into compounds containing sulfonamide thiazole moieties, akin to 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide, has demonstrated anticonvulsant activities. The study aimed to synthesize heterocyclic compounds with potential use as anticonvulsant agents, with some derivatives showing protection against picrotoxin-induced convulsion. This suggests the compound's potential application in the development of new anticonvulsant drugs (Farag et al., 2012).
Apoptosis Induction and Potential Anticancer Agents
Another study discovered 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, similar in functionality to the compound . The study highlighted the compound's activity against breast and colorectal cancer cell lines and identified TIP47 as a molecular target. Such findings support the compound's potential role in cancer therapy by inducing apoptosis in cancer cells, offering a new avenue for anticancer agent development (Zhang et al., 2005).
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific biological target of the compound. Tetrazoles can form both aliphatic and aromatic heterocyclic compounds, which can stabilize the negative charge by delocalization .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Tetrazole derivatives are known to interact with a variety of biochemical pathways due to their versatile chemical structure .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Tetrazole derivatives can have a wide range of effects, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Tetrazoles are known to be stable under a variety of conditions .
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5OS/c1-8(2)15-12(20)7-21-13-16-17-18-19(13)11-6-10(14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXDTUKJNHTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2945124.png)


![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)

![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)
![5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2945136.png)



![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2945145.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945147.png)